2,4,4-Trimethylpyrrolidin-3-OL
Description
2,4,4-Trimethylpyrrolidin-3-OL is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position and three methyl substituents at the 2-, 4-, and 4-positions of the saturated five-membered ring. Its stereochemical configuration and substitution pattern influence its physicochemical properties, such as solubility, boiling point, and reactivity.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4,4-trimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-5-6(9)7(2,3)4-8-5/h5-6,8-9H,4H2,1-3H3 |
InChI Key |
UMDIGPMHHIJKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CN1)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
Structural Differences :
- Substituents: Contains a fluorophenyl group and a methylaminoethyl side chain, unlike the trimethyl groups in 2,4,4-Trimethylpyrrolidin-3-OL.
- Chirality : Both compounds are chiral, but the fluorophenyl derivative has additional stereocenters in the side chain.
Physicochemical Properties :
- The methylaminoethyl side chain introduces basicity, likely lowering solubility in aqueous media compared to the hydroxyl-dominated this compound.
2,3,6-Trimethoxypyridin-4-ol
Structural Differences :
- Core Structure : Pyridine ring (aromatic) vs. pyrrolidine (saturated).
- Functional Groups : Three methoxy groups and a hydroxyl group at the 4-position.
Physicochemical Properties :
- The aromatic pyridine ring confers higher thermal stability (boiling point ~314.5°C predicted for analogs) compared to pyrrolidine derivatives.
- Methoxy groups increase polarity and solubility in organic solvents.
trans-4-Phenylpyrrolidin-3-ol Hydrochloride
Structural Differences :
- Substituents : Phenyl group at the 4-position vs. trimethyl groups in this compound.
- Salt Form : Hydrochloride salt enhances aqueous solubility.
Key Data :
| Property | trans-4-Phenylpyrrolidin-3-ol HCl | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C10H13NO·HCl | C7H15NO |
| Molar Mass (g/mol) | 163.22 (free base) | ~129.20 |
| Density (g/cm³) | 1.118 (Predicted) | Likely lower (~0.9–1.0) |
| Boiling Point (°C) | 314.5 (Predicted) | Lower (est. 200–250°C) |
| pKa | 14.0±0.40 (Predicted) | ~9–11 (hydroxyl group) |
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